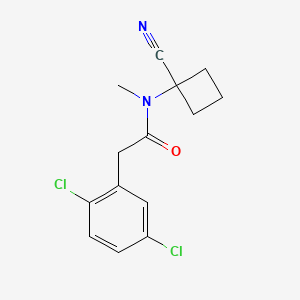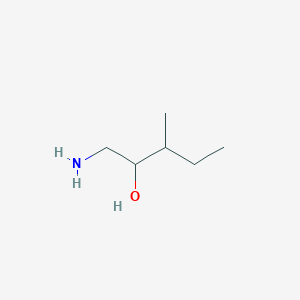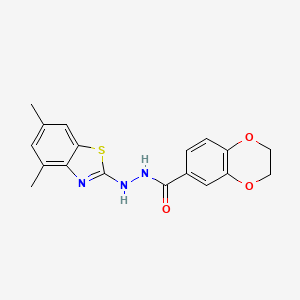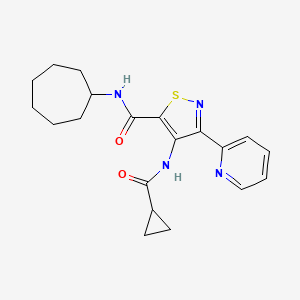
6,7-二羟基-4-甲基-1,2-二氢喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of quinolinone, characterized by the presence of hydroxyl groups at the 6 and 7 positions, and a methyl group at the 4 position
科学研究应用
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . Another method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
Salsolinol: A catechol isoquinoline with neurotoxic and neuroprotective properties.
4-methyl-6,7-dihydroxycoumarin: A key intermediate in the synthesis of coumarin derivatives.
Uniqueness
6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
6,7-dihydroxy-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(14)11-7-4-9(13)8(12)3-6(5)7/h2-4,12-13H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJFTVUZYRAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)


![N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)
![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2536774.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2536776.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)



![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2536784.png)
